molecular formula C19H16N2OS2 B2799574 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034297-80-6

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2799574
CAS RN: 2034297-80-6
M. Wt: 352.47
InChI Key: KIXADFRTTXSIHD-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Metabolic Pathways and Excretion

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide and its derivatives have been explored primarily in the context of their metabolic pathways and excretion profiles. For instance, the disposition and metabolism of SB-649868, a related compound, were studied in humans, revealing its major excretion route through feces and minor through urine. This study also highlighted the formation of unique metabolites via oxidation of the benzofuran ring, indicating a complex metabolic pathway (Renzulli et al., 2011).

Therapeutic Efficacy

The compound's analogs have shown therapeutic potential in various studies. For instance, sertaconazole demonstrated excellent efficacy and safety in the treatment of Pityriasis versicolor, with a 100% cure rate and no recorded undesirable effects (Nasarre et al., 1992). Similar efficacy was observed in the treatment of cutaneous dermatophytosis, indicating the compound's potential in addressing fungal infections (Pedragosa et al., 1992).

Antidepressant and Anticonvulsant Effects

Derivatives of this compound have been synthesized and tested for their potential antidepressant and anticonvulsant effects. Certain derivatives exhibited significant effects in these domains, suggesting the compound's relevance in neuropsychiatric research (Qing‐Hao Jin et al., 2019).

Future Directions

Thiophene and its substituted derivatives are attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-12(8-14-10-23-17-5-3-2-4-15(14)17)21-19(22)13-6-7-16-18(9-13)24-11-20-16/h2-7,9-12H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXADFRTTXSIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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